molecular formula C25H29N5O2 B10878018 N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide

N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide

Cat. No.: B10878018
M. Wt: 431.5 g/mol
InChI Key: YADALHHJTDONRF-UHFFFAOYSA-N
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Description

N’~4~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ISONICOTINOHYDRAZIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes an indole moiety, a bicyclic azabicyclo group, and an isonicotinohydrazide group, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~4~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ISONICOTINOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Azabicyclo Group: The azabicyclo group is introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the indole derivative.

    Formation of the Hydrazide: The final step involves the reaction of the indole derivative with isonicotinic acid hydrazide under reflux conditions in the presence of a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~4~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ISONICOTINOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the hydrazide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’~4~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ISONICOTINOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Pharmacology: The compound is explored for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’~4~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ISONICOTINOHYDRAZIDE involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting replication and transcription processes. These interactions can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N’~4~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ISONICOTINOHYDRAZIDE
  • **N’~4~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ISONICOTINOHYDRAZIDE

Uniqueness

The uniqueness of N’~4~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ISONICOTINOHYDRAZIDE lies in its structural complexity and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C25H29N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

N-[2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]iminopyridine-4-carboxamide

InChI

InChI=1S/C25H29N5O2/c1-24(2)12-18-13-25(3,14-24)15-29(18)16-30-20-7-5-4-6-19(20)21(23(30)32)27-28-22(31)17-8-10-26-11-9-17/h4-11,18,32H,12-16H2,1-3H3

InChI Key

YADALHHJTDONRF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2CN3C4=CC=CC=C4C(=C3O)N=NC(=O)C5=CC=NC=C5)C)C

Origin of Product

United States

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